S-Methyl 2-methylpropanethioate

Flavor Chemistry Sensory Analysis Thioester Odor Characterization

S-Methyl 2-methylpropanethioate (CAS 42075-42-3), also known as methyl thioisobutyrate, is an S-methyl thioester derivative of isobutyric acid (C5H10OS, MW 118.19). It is a high-impact aroma chemical characterized by a sharp, penetrating fruity odor and is officially recognized as a flavoring agent with JECFA No.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 42075-42-3
Cat. No. B1616763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl 2-methylpropanethioate
CAS42075-42-3
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCC(C)C(=O)SC
InChIInChI=1S/C5H10OS/c1-4(2)5(6)7-3/h4H,1-3H3
InChIKeyJODNYDRGCYHKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl 2-methylpropanethioate (CAS 42075-42-3): A JECFA-Approved High-Impact Aroma Thioester for Flavor Formulation


S-Methyl 2-methylpropanethioate (CAS 42075-42-3), also known as methyl thioisobutyrate, is an S-methyl thioester derivative of isobutyric acid (C5H10OS, MW 118.19) [1]. It is a high-impact aroma chemical characterized by a sharp, penetrating fruity odor and is officially recognized as a flavoring agent with JECFA No. 1937 and FEMA No. 4586 [2][3]. The compound has been deemed safe for use in foods at current estimated intake levels by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) [3].

Why S-Methyl 2-methylpropanethioate (CAS 42075-42-3) Cannot Be Simply Replaced by Other S-Methyl Thioesters in Formulations


Generic substitution among S-methyl thioesters is scientifically unsound due to profound and quantifiable differences in odor character, potency, and sensory perception driven by chain branching and carbon length. While many S-methyl thioesters share a core 'cheesy' or 'sulfurous' background note, the presence of a branched isobutyrate (2-methylpropanethioate) moiety in S-Methyl 2-methylpropanethioate yields a distinctly 'sharp, fruity' profile, in stark contrast to the 'milky, alliaceous' odor of S-methyl thiopropionate or the 'rotten cabbage' note of S-methyl thiobutanoate [1][2]. These organoleptic divergences, quantified by panelist descriptor frequencies and divergent odor thresholds, render direct substitution ineffective for maintaining desired flavor or fragrance signatures [1].

Quantitative Evidence for S-Methyl 2-methylpropanethioate (CAS 42075-42-3) Differentiation from Closest Analogs


Sensory Descriptor Divergence: Quantified Odor Profile vs. S-Methyl Thiopropionate and S-Methyl Thiobutanoate

In a controlled panel study with 18 trained subjects, S-methyl thiopropionate was overwhelmingly associated with a 'Camembert cheese' odor, accounting for nearly 20% of all descriptors, compared to only about 2% and 5% for S-methyl thioacetate and S-methyl thiobutanoate, respectively [1]. In contrast, S-methyl 2-methylpropanethioate (methyl thioisobutyrate) is universally described as having a 'sharp, fruity' or 'penetrating fruity' odor, with no significant cheese or vegetable notes reported [2]. This indicates that the branched isobutyrate chain directs odor perception away from the cheesy, sulfury notes typical of straight-chain analogs [1].

Flavor Chemistry Sensory Analysis Thioester Odor Characterization

Regulatory Clearance and Use Level Differentiation vs. Unapproved Analogs

S-Methyl 2-methylpropanethioate possesses a formal JECFA safety evaluation (JECFA No. 1937) with an assessment of 'No safety concern at current levels of intake' [1]. This contrasts with many structurally related S-methyl thioesters that lack such comprehensive safety assessments. For example, while S-methyl thioacetate (FEMA 3876) and S-methyl thiohexanoate (FEMA 3862) are also GRAS, many other analogs (e.g., S-methyl thiopropionate, FEMA 4172) have not undergone the same level of rigorous international toxicological evaluation, which can complicate procurement for global food applications [2].

Food Safety Flavor Regulation JECFA Evaluation

Physicochemical and Chromatographic Differentiation via Retention Index

S-Methyl 2-methylpropanethioate exhibits a well-defined Retention Index (RI) of 1140-1141 on a polar EC-1000 capillary column [1]. This specific chromatographic signature is critical for accurate identification and quantitation in complex flavor matrices. For comparison, while exact RI values for all analogs under identical conditions are not collated in a single source, the branch-chained structure of S-methyl 2-methylpropanethioate (C5) results in a different RI compared to straight-chain analogs like S-methyl thiobutanoate (C4) or S-methyl thiopropionate (C3), enabling unambiguous analytical resolution in multi-component flavor samples.

Analytical Chemistry GC-MS Flavor Analysis

Use Level and Potency Differentiation in Food and Beverage Applications

S-Methyl 2-methylpropanethioate is a high-potency aroma chemical, effective at very low concentrations. Documented use levels are 0.1-0.5 ppm in beverages, 0.2-2 ppm in chewing gum, and similar levels in snack foods and confectionery [1]. In contrast, related compounds like S-methyl thioacetate and S-methyl thiobutanoate are often described as having 'unpleasant' or 'rotten cabbage' odors and require lower or different usage levels to avoid off-notes, limiting their versatility . The high impact and pleasant fruity character of S-Methyl 2-methylpropanethioate allow for a broader range of applications and higher maximum use levels in certain categories compared to less desirable-smelling analogs.

Food Flavoring Application Technology Potency Assessment

Validated Application Scenarios for S-Methyl 2-methylpropanethioate (CAS 42075-42-3) Based on Differentiated Evidence


Formulating 'Clean' Fruit and Tropical Flavor Compositions Requiring High Impact Without Dairy Notes

When developing fruit-forward flavors (e.g., pineapple, mango, passionfruit) for beverages or confectionery, formulators require a high-impact fruity note without the creamy, cheesy, or vegetable nuances characteristic of many S-methyl thioesters [1]. S-Methyl 2-methylpropanethioate directly fulfills this need, as sensory evidence confirms its 'sharp, fruity' profile and the absence of cheese-like descriptors, in contrast to S-methyl thiopropionate which is strongly associated with Camembert cheese (~20% of descriptors) [1]. This ensures the final flavor profile remains authentic to the target fruit character [1].

Regulatory-Compliant Flavor Development for Global Food and Beverage Markets

For companies exporting food and beverage products to multiple international jurisdictions, the use of ingredients with clear and favorable safety evaluations is paramount. S-Methyl 2-methylpropanethioate's established JECFA safety assessment ('No safety concern at current levels of intake') and FEMA GRAS status provide a clear regulatory pathway, reducing compliance risk compared to using less-evaluated or unapproved thioester analogs [2]. This is particularly critical in markets where JECFA endorsement heavily influences local food additive legislation [2].

Analytical Quality Control and Authentication in Flavor Manufacturing

During the quality control and authentication of complex flavor blends, analytical chemists rely on specific, reproducible chromatographic markers. S-Methyl 2-methylpropanethioate's well-defined Retention Index (RI = 1140-1141 on EC-1000 polar column) provides a robust and unambiguous identifier for GC-MS analysis [3]. This enables precise quantitation of this specific high-impact compound in the presence of other structurally similar thioesters, ensuring batch-to-batch consistency and verifying the authenticity of proprietary flavor formulations [3].

Technical Documentation Hub

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